REACTION_SMILES
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[Al+3:2].[F:7][c:8]1[c:9]([C:15]2=[N:19][CH:18]([C:20](=[O:21])[O:22][CH3:23])[CH2:17][O:16]2)[c:10]([F:14])[cH:11][cH:12][cH:13]1.[H-:1].[H-:4].[H-:5].[H-:6].[K+:26].[Li+:3].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH-:25].[OH2:24]>>[F:7][c:8]1[c:9]([C:15]2=[N:19][CH:18]([CH2:20][OH:21])[CH2:17][O:16]2)[c:10]([F:14])[cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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COC(=O)C1COC(c2c(F)cccc2F)=N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1COC(c2c(F)cccc2F)=N1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
|
product
|
Smiles
|
OCC1COC(c2c(F)cccc2F)=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |